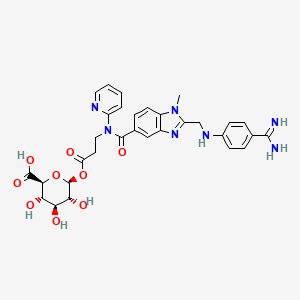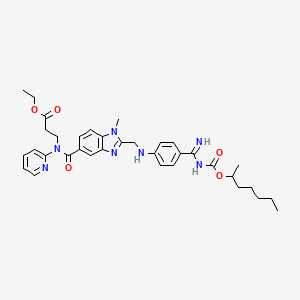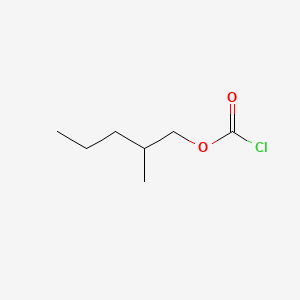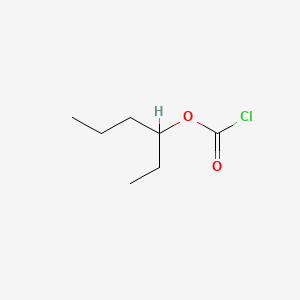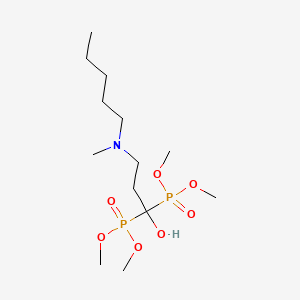
四甲基伊班膦酸盐
描述
Tetramethyl Ibandronate is a derivative of Ibandronate, a bisphosphonate compound primarily used in the treatment of osteoporosis. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in managing conditions that involve bone loss. Tetramethyl Ibandronate, like its parent compound, is characterized by the presence of four methyl groups, which may influence its chemical properties and biological activity.
科学研究应用
Tetramethyl Ibandronate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on bone metabolism and its ability to inhibit osteoclast activity.
Medicine: Explored for its potential use in treating bone-related diseases, similar to Ibandronate.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
Target of Action
Tetramethyl Ibandronate, also known as Ibandronate, primarily targets osteoclasts or osteoclast precursors . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. This action is crucial in the maintenance, repair, and remodelling of bones.
Mode of Action
Tetramethyl Ibandronate is a bisphosphonate that inhibits bone resorption. It achieves this by acting on osteoclasts or osteoclast precursors . The compound is taken into the bone where it binds to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis .
Biochemical Pathways
Once inside the osteoclasts, Tetramethyl Ibandronate disrupts the mevalonate pathway, a crucial metabolic pathway that produces sterols and isoprenoids . Specifically, it inhibits farnesyl diphosphate synthase, a key enzyme in the mevalonate pathway . This inhibition leads to a decrease in the prenylation of GTP-binding proteins like Rap1, interfering with their function and leading to apoptosis .
Pharmacokinetics
Tetramethyl Ibandronate has a terminal volume of distribution of 90 L, and 40% to 50% of circulating Ibandronate binds to bone . The time to peak concentration when taken orally is between 0.5 to 2 hours . The elimination half-life of a 150 mg oral dose can range from 37 to 157 hours .
Result of Action
The primary result of Tetramethyl Ibandronate’s action is a decrease in the rate of bone resorption, leading to an indirect increase in bone mineral density . This makes it an effective treatment for conditions like osteoporosis, where bone density is significantly reduced .
Action Environment
The action of Tetramethyl Ibandronate can be influenced by various environmental factors. For instance, renal function can impact the elimination of Ibandronate. Patients with creatinine clearance of 40 to 70 mL/minute had a 55% higher area under the curve (AUC), and patients with creatinine clearance of 30 mL/minute had more than a 2-fold increase in exposure . Age-related changes in renal function may also alter the elimination of Ibandronate in elderly patients .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl Ibandronate typically involves the reaction of Ibandronate with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the Ibandronate molecule.
Industrial Production Methods: Industrial production of Tetramethyl Ibandronate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: Tetramethyl Ibandronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Tetramethyl Ibandronate can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of tetramethyl Ibandronate oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the methyl groups.
相似化合物的比较
Ibandronate: The parent compound, used widely in osteoporosis treatment.
Zoledronic Acid: Another potent bisphosphonate with similar mechanisms of action.
Alendronate: A bisphosphonate used for similar therapeutic purposes.
Comparison: Tetramethyl Ibandronate is unique due to the presence of four methyl groups, which may enhance its binding affinity and stability compared to its parent compound, Ibandronate. This modification could potentially result in improved efficacy and reduced side effects. Compared to Zoledronic Acid and Alendronate, Tetramethyl Ibandronate may offer different pharmacokinetic properties, such as absorption and distribution, making it a valuable addition to the range of bisphosphonates available for clinical use.
属性
IUPAC Name |
1,1-bis(dimethoxyphosphoryl)-3-[methyl(pentyl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H31NO7P2/c1-7-8-9-11-14(2)12-10-13(15,22(16,18-3)19-4)23(17,20-5)21-6/h15H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSNZWOXCPASBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(OC)OC)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652679 | |
| Record name | Tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-42-2 | |
| Record name | P,P,P′,P′-Tetramethyl P,P′-[1-hydroxy-3-(methylpentylamino)propylidene]bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



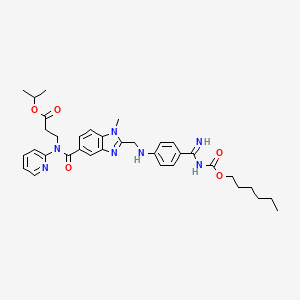
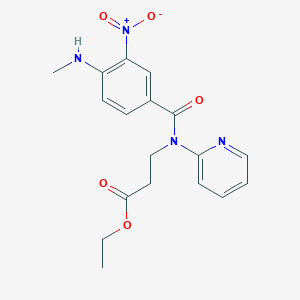
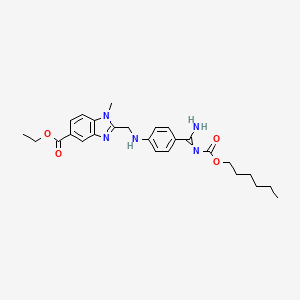
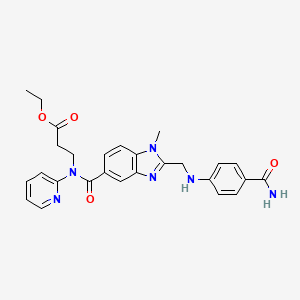
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)
